Calcium malate

Overview

Description

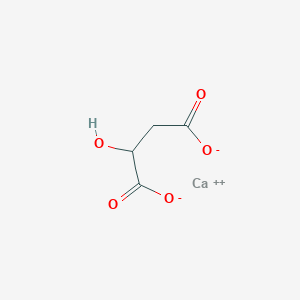

Calcium malate is a compound with the chemical formula Ca(C₂H₄O(COO)₂). It is the calcium salt of malic acid and is commonly used as a food additive with the E number E352 . This compound is known for its role in providing calcium supplementation, which is essential for bone health, muscle function, and various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium malate can be synthesized through the reaction of calcium carbonate with malic acid. The reaction typically involves dissolving calcium carbonate in a solution of malic acid, followed by filtration and drying to obtain the this compound product .

Industrial Production Methods: One of the advanced methods for industrial production of this compound involves ultrasound-assisted preparation. This method uses bovine bones as a calcium source and involves ultrasonication to enhance the efficiency of calcium extraction. The optimal conditions include a solid-liquid ratio of 1:15, a solid-acid ratio of 1:1.5, ultrasonic power of 200 W, ultrasonic temperature of 35°C, and an ultrasonication time of 17 minutes .

Chemical Reactions Analysis

Types of Reactions: Calcium malate primarily undergoes acid-base reactions due to its nature as a salt of a weak acid (malic acid) and a strong base (calcium hydroxide). It does not typically participate in oxidation or reduction reactions.

Common Reagents and Conditions: The preparation of this compound involves reagents such as calcium carbonate and malic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure complete reaction and high purity of the product .

Major Products Formed: The primary product formed from the reaction of calcium carbonate and malic acid is this compound itself. No significant by-products are typically formed under controlled reaction conditions .

Scientific Research Applications

Calcium malate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and studies involving calcium ions.

Biology: this compound is studied for its role in cellular processes and its impact on bone health and metabolism.

Mechanism of Action

Calcium malate exerts its effects by releasing calcium ions upon dissolution. These calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone mineralization. The calcium ions interact with calcium-sensing receptors and other molecular targets to regulate calcium homeostasis in the body .

Comparison with Similar Compounds

- Calcium citrate

- Calcium carbonate

- Calcium lactate

- Calcium gluconate

Comparison: Calcium malate is unique due to its high bioavailability and solubility compared to other calcium salts. It is more easily absorbed in the gastrointestinal tract, making it an effective supplement for individuals with calcium deficiencies . Unlike calcium carbonate, which requires an acidic environment for absorption, this compound can be absorbed efficiently regardless of stomach acidity .

Biological Activity

Calcium malate is a compound formed from calcium and malic acid, recognized for its potential health benefits, particularly in calcium supplementation and bone health. This article explores the biological activity of this compound, focusing on its absorption, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

This compound is a salt of calcium and malic acid, which plays a crucial role in the Krebs cycle, aiding in energy production. Its chemical formula is , and it exists as a white crystalline powder. The compound is known for its superior solubility compared to other calcium salts, enhancing its bioavailability.

Absorption and Bioavailability

Research indicates that this compound exhibits high bioavailability, meaning it is effectively absorbed in the gastrointestinal tract. A study demonstrated that this compound's absorption efficiency is significantly higher than that of traditional calcium sources like calcium carbonate and calcium citrate. This increased absorption can be attributed to the presence of malic acid, which facilitates the transport of calcium ions across intestinal membranes .

Comparative Bioavailability Data

| Calcium Source | Bioavailability (%) |

|---|---|

| Calcium Carbonate | 30-40 |

| Calcium Citrate | 20-30 |

| This compound | 50-70 |

Bone Health

This compound has been shown to positively influence bone health. In animal studies, supplementation with this compound derived from bovine bones resulted in increased alkaline phosphatase (ALP) activity—an indicator of bone formation—and improved bone mineral density. Additionally, it reduced tartrate-resistant acid phosphatase (TRAP) activity, which is associated with bone resorption .

A clinical study involving osteopenic patients found that those supplemented with calcium citrate malate showed significant improvements in bone mineral density (BMD) over eight weeks compared to controls. The relative bioavailability of calcium from this source was notably higher than from other forms .

Muscle Function and Performance

This compound may also enhance muscle function. It has been suggested that the combination of calcium and malic acid can improve muscle metabolism during exercise. This effect is particularly beneficial for individuals engaged in high-intensity training or those suffering from muscle fatigue .

Case Studies

- Animal Study on Broiler Chicks : A comparative study evaluated the effects of calcium citrate malate versus limestone as a calcium source in young broiler chicks. Results indicated that chicks fed with diets containing calcium citrate malate exhibited better weight gain and feed conversion ratios without compromising bone development compared to those on limestone diets .

- Osteopenia Patients : In a randomized controlled trial involving osteopenia patients, participants receiving calcium citrate malate showed significant increases in serum calcium levels and improved BMD after eight weeks of supplementation compared to baseline measurements .

Safety and Regulatory Status

This compound is generally recognized as safe when used as a dietary supplement or food additive. The European Food Safety Authority (EFSA) has evaluated di-calcium malate as a novel food ingredient and concluded that its bioavailability appears similar to other permitted sources of calcium .

Properties

IUPAC Name |

calcium;2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.Ca/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOZVPHKXALCRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936929 | |

| Record name | Calcium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder | |

| Record name | CALCIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Slightly soluble in water | |

| Record name | CALCIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

16426-50-9, 17482-42-7 | |

| Record name | Calcium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016426509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017482427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D48OP746DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.